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Compound of Interest

Compound Name: Tin

Cat. No.: B038182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various tin-based solders,

offering a valuable resource for material selection in research, development, and

manufacturing. The data presented is compiled from a range of scholarly articles and industry

standards to ensure accuracy and relevance.

Quantitative Performance Data
The selection of a suitable solder alloy is critical for ensuring the reliability and longevity of

electronic components. The following table summarizes key quantitative performance metrics

for several common tin-based solders, including traditional tin-lead (Sn-Pb) alloys and various

lead-free alternatives such as Tin-Silver-Copper (SAC), Tin-Copper (Sn-Cu), and Tin-Silver

(Sn-Ag) alloys.
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Solder
Alloy
Composit
ion

Melting
Point (°C)

Density
(g/cm³)

Electrical
Resistivit
y (µΩ·m)

Thermal
Conducti
vity
(W/m·K)

Tensile
Strength
(MPa)

Brinell
Hardness
(HB)

Sn63Pb37

(Eutectic)
183 8.40 0.145 50 51.5 17

Sn60Pb40 183 - 191 8.50 0.153 49 52.5 16

SAC105

(Sn98.5Ag

1.0Cu0.5)

215 - 227 7.32 0.133 60 39.2 13

SAC305

(Sn96.5Ag

3.0Cu0.5)

217 - 220 7.38 0.132 58 49.0 15

SAC405

(Sn95.5Ag

4.0Cu0.5)

217 - 220 7.44 0.132 62 52.0 15

Sn96.5Ag3

.5
221 7.37 0.123 55 56.9 15

Sn99.3Cu0

.7
227 7.31 0.126 66 29.4 9

Experimental Protocols
The data presented in this guide is based on standardized experimental methodologies

designed to ensure reproducibility and comparability of results. Below are detailed protocols for

key experiments used to evaluate solder performance.

Thermal Cycling Reliability Test (Based on IPC-9701)
Objective: To assess the fatigue life of solder joints under thermal stress, simulating the

operational temperature fluctuations an electronic device might experience.

Methodology:
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Test Specimen Preparation: Solder the components to be tested onto a printed circuit board

(PCB) using the specified solder alloy and a controlled reflow soldering process.

Test Chamber Setup: Place the test assemblies in a thermal cycling chamber capable of

achieving and maintaining the specified temperature extremes. A common test profile

involves cycling between 0°C and 100°C.[1][2]

Cycling Parameters:

Temperature Range: 0°C to 100°C (or other specified range depending on the application).

[1][2]

Dwell Time: The amount of time the assembly remains at the temperature extreme,

typically 10 minutes.[1]

Ramp Rate: The rate of temperature change between the extremes.

Number of Cycles: The test is run for a predetermined number of cycles, often up to 6,000

cycles, or until a specified failure criterion is met.[3]

Failure Monitoring: Continuously monitor the electrical resistance of the solder joints. A

failure is typically defined as a 20% increase in electrical resistance.[1]

Data Analysis: Record the number of cycles to failure for each solder joint. This data is often

analyzed using Weibull distribution to predict the reliability and lifetime of the solder joint.

Solder Joint Shear Test
Objective: To determine the mechanical strength of a solder joint by applying a shear force.

Methodology:

Specimen Preparation: Prepare solder joints on a suitable substrate. For ball grid array

(BGA) components, individual solder balls are tested.

Test Apparatus: Utilize a micromechanical shear stress tester equipped with a shear tool.

Test Procedure:
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Position the shear tool at a specific height from the substrate (e.g., 50 μm clearance for

BGA solder balls).[4]

Apply a shear force to the solder joint at a constant speed (e.g., ranging from 10 µm/s to

200 µm/s).[4]

Record the shear force and displacement until the solder joint fractures.

Data Analysis: The maximum force recorded before fracture is the shear strength of the

solder joint. The fracture mode (e.g., ductile or brittle) is also analyzed to understand the

failure mechanism.

Wetting Balance Test
Objective: To quantitatively measure the wettability of a solder on a specific substrate. Good

wetting is crucial for forming a strong and reliable solder joint.

Methodology:

Apparatus: A wetting balance, which consists of a sensitive balance, a solder pot with

temperature control, and a mechanism to immerse the test sample.

Sample Preparation: Prepare a sample of the material to be soldered (e.g., a component

lead or a strip of metal).

Test Procedure:

Lower the sample towards the molten solder bath.

As the sample makes contact with the solder, the instrument measures the forces acting

on it over time. Initially, there is a resistance due to surface tension (non-wetting).

As the solder begins to wet the surface, the force becomes positive, indicating a pulling

action by the solder.

Data Analysis: The resulting force-versus-time curve is analyzed to determine key wetting

parameters, such as the time to start of wetting and the maximum wetting force. A low

contact angle, typically less than 90 degrees, indicates good wetting.[5]
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Visualizations
The following diagrams illustrate key concepts and workflows related to the performance of tin-

based solders.
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Click to download full resolution via product page

Caption: Key property differences between lead-free and leaded solder families.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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